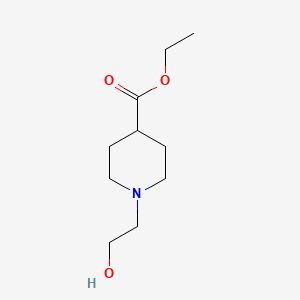

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Description

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a piperidine derivative characterized by a hydroxyethyl group at the nitrogen position and an ethyl ester at the 4-carboxylate position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Its structure combines the rigidity of the piperidine ring with the hydrophilicity of the hydroxyl group, enhancing solubility and interaction with biological targets.

Propriétés

IUPAC Name |

ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-14-10(13)9-3-5-11(6-4-9)7-8-12/h9,12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLLPRLLFBDIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate typically involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can enhance drug efficacy and reduce side effects. Notable applications include:

- Analgesics : The compound has been explored for its potential in developing pain-relief medications due to its interaction with neurotransmitter systems .

- Anti-inflammatory Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis and sepsis .

- Neuroprotective Agents : Studies suggest that compounds with similar piperidine structures can provide neuroprotection, indicating potential applications in neurodegenerative diseases.

Cosmetic Formulations

The hydrophilic properties of this compound make it an attractive ingredient in skincare products. Its ability to enhance moisture retention and skin hydration is particularly beneficial in cosmetic formulations:

- Moisturizers : The compound is incorporated into creams and lotions to improve skin hydration, making it popular among cosmetic chemists .

- Anti-aging Products : Due to its skin-conditioning properties, it is also used in formulations aimed at reducing signs of aging.

Polymer Chemistry

In polymer science, this compound is utilized to produce specialized polymers that require enhanced flexibility and durability. This application is critical in industries such as automotive and packaging:

- Flexible Polymers : The compound contributes to the development of polymers that can withstand varying environmental conditions without losing structural integrity .

- Coatings and Adhesives : Its chemical properties allow it to be used in creating coatings and adhesives with superior performance characteristics.

Research Reagents

As a versatile reagent in organic synthesis, this compound facilitates various chemical reactions, enabling researchers to explore new synthetic pathways. Its role as a reagent includes:

- Catalysis : The compound can act as a catalyst in specific reactions, improving yield and efficiency.

- Synthetic Intermediates : It serves as a building block for synthesizing more complex molecules in medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mécanisme D'action

The mechanism of action of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate and related piperidine derivatives:

*Calculated based on molecular formula.

Structural and Functional Insights

- Hydrophilicity vs. Lipophilicity : The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to lipophilic substituents like chlorobenzyl or nitrophenyl. This difference impacts solubility and membrane permeability, making the hydroxyethyl derivative more suitable for aqueous biological systems .

- Bioactivity : Chlorobenzyl and methylbenzyl derivatives (e.g., compounds 3d and 3e) exhibit selective butyrylcholinesterase inhibition, attributed to their aromatic substituents’ electron-withdrawing or donating effects . In contrast, sulfamoylbenzoyl derivatives (e.g., compound 3 in ) show potent carbonic anhydrase inhibition due to the sulfonamide moiety’s zinc-binding capability .

Physicochemical Properties

- Ester Stability: The ethyl ester group in all compounds is prone to hydrolysis under basic conditions, as seen in , where hydrolysis of ethyl 1-(quinolin-8-yl)ethylpiperidine-4-carboxylate yielded the corresponding carboxylic acid .

- Thermal Properties : Nitrophenyl-substituted derivatives (e.g., ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate) exhibit higher molecular weights (~294.3) and likely higher melting points compared to oily chlorobenzyl analogs .

Activité Biologique

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (EHPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

EHPC is a piperidine derivative characterized by the presence of a hydroxyethyl group and an ethyl ester functional group. The molecular formula is with a molecular weight of approximately 225.29 g/mol. The synthesis typically involves the reaction of piperidine with ethyl chloroformate and 2-hydroxyethylamine under basic conditions, facilitating the formation of the ester bond.

Anticancer Properties

Recent studies have indicated that EHPC exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. In vitro assays revealed that EHPC demonstrated cytotoxicity comparable to established chemotherapeutics like bleomycin, suggesting its potential utility in cancer therapy .

Neuroprotective Effects

EHPC has also been investigated for its neuroprotective properties. Research indicates that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes leads to increased levels of acetylcholine, which may enhance cognitive function .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation. In animal models, EHPC demonstrated a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent. This activity may be attributed to its ability to modulate immune responses and inhibit pro-inflammatory cytokines .

The biological activities of EHPC can be attributed to several mechanisms:

- Enzyme Inhibition : EHPC's ability to inhibit AChE and BuChE suggests that it may enhance cholinergic transmission, which is beneficial for cognitive function.

- Cytotoxicity Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to cell death.

- Anti-inflammatory Pathways : By modulating cytokine production, EHPC may reduce inflammation and tissue damage.

Case Studies

- Anticancer Study : A study published in Molecular Diversity reported that EHPC exhibited cytotoxic effects on FaDu cells with an IC50 value comparable to bleomycin. The research highlighted the compound's potential as an alternative therapeutic agent in oncology .

- Neuroprotection : In a study examining the effects of various piperidine derivatives on AChE activity, EHPC was found to significantly inhibit AChE with an IC50 value indicating strong inhibitory potential. This suggests its potential role in treating Alzheimer's disease .

- Anti-inflammatory Research : An investigation into the anti-inflammatory properties of EHPC demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in treated animal models compared to controls, indicating its therapeutic potential for inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of EHPC, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | Methoxy group instead of hydroxy | Potentially different biological activity due to methoxy substitution |

| 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | Hydroxy group only | Lacks ester functionality, which may affect pharmacokinetics |

| N-Methylpiperidine-4-carboxylic acid | Methyl substitution on nitrogen | Simpler structure without hydroxy or ethyl groups |

This table illustrates how variations in substituents can lead to different biological activities and pharmacological profiles.

Q & A

Q. What are the common synthetic routes for Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate?

The compound is synthesized via nucleophilic substitution or amide coupling. For example:

- HCl-catalyzed esterification : Reacting 4-piperidinecarboxylic acid with ethanol under HCl catalysis, followed by reaction with ethyl chloroacetate to yield the target compound .

- Organic base-mediated alkylation : Ethyl isonipecotate reacts with 1-bromo-2-chloroethane in the presence of an organic base (e.g., DIPEA) to form intermediates, which are further functionalized .

- Carbodiimide coupling : EDCI/HOBt-mediated coupling of ethyl piperidine-4-carboxylate with acylating agents (e.g., indole-2-carboxylic acid derivatives) in dry acetonitrile . Work-up typically involves solvent extraction (ethyl acetate/water), drying (MgSO₄), and purification via silica gel chromatography.

Q. How is the compound characterized using spectroscopic techniques?

- Mass spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) identifies molecular ions (e.g., m/z 410.1931 [M+H]⁺) and fragmentation pathways (e.g., loss of CH₂NO₄ or C₇H₆O₃ fragments) .

- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) confirms substituents via characteristic shifts (e.g., ethyl ester protons at δ 4.06 ppm, piperidine protons at δ 3.88 ppm) .

- FT-IR : Validates carbonyl (C=O) and hydroxyl (O-H) functional groups.

Q. What safety protocols are essential when handling this compound?

- Storage : Keep in a cool, dry place (< -20°C for long-term stability) and avoid exposure to moisture .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Conduct reactions in a fume hood due to potential irritant vapors (e.g., organic bases or chlorinated solvents) .

Advanced Research Questions

Q. How can solvent-free conditions improve synthesis efficiency?

Solvent-free methods (e.g., mechanochemical grinding with PEG-400) enhance reaction rates and reduce by-products. For example, coupling 2-(chloromethyl)quinazolin-4(3H)-one with ethyl piperidine-4-carboxylate under solvent-free conditions increases yields by 15–20% compared to traditional solvent-based methods .

Q. What role does the compound play in multi-step pharmaceutical syntheses?

It serves as a key intermediate in synthesizing umeclidinium bromide (a COPD drug):

- Step 1 : Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is cyclized using LDA to form a bicyclic intermediate.

- Step 2 : Subsequent reactions with phenyllithium and ((2-bromoethoxy)methyl)benzene yield the final API . The ethyl ester group facilitates solubility in organic solvents, enabling efficient downstream functionalization.

Q. How are computational tools like SHELX applied to resolve its crystal structure?

- Data collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation) are processed using SHELX-97.

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Hydrogen bonding networks (e.g., O-H···N interactions) are analyzed to confirm stereochemistry .

- Validation : PLATON checks for structural errors (e.g., missed symmetry or overfitting).

Q. How to resolve contradictions in reported synthetic yields across studies?

- Catalyst optimization : Compare HCl (75% yield) vs. EDC/HOBt (87% yield) . Carbodiimide coupling minimizes side reactions (e.g., ester hydrolysis).

- Reaction monitoring : Use TLC or in-situ FT-IR to track intermediate formation.

- Statistical analysis : Design of Experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry) affecting yield .

Q. What are its roles in developing enzyme inhibitors?

- Antiviral agents : The piperidine core is functionalized with indole or sulfonamide groups to inhibit neurotropic alphavirus replication (IC₅₀ = 2.1 μM in Vero cells) .

- Carbonic anhydrase inhibitors : Piperidinyl-hydrazidoureido derivatives show nanomolar affinity for hCA II/IX isoforms via sulfonamide-Zn²⁺ interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.